2-Amino-5-fluoropyridine

Radiochemistry Process Chemistry PET Imaging

2-Amino-5-fluoropyridine (CAS 21717-96-4) is a critical fluorinated heterocyclic amine for medicinal chemistry and materials science. The 5-fluoro substitution reduces pKa by >2 units vs. 2-aminopyridine, enhancing membrane permeability and pharmacokinetic profiles. It is the optimal starting material for 2-amino-5-[18F]fluoropyridine PET tracer (66% yield, 57% improvement over prior methods). Essential for LBM415 antibiotic pharmacophore construction and unique fluorine-derived (FIO)3/4 macrocycles. Non-interchangeable with chloro/bromo/iodo analogs.

Molecular Formula C5H5FN2
Molecular Weight 112.107
CAS No. 1827-27-6; 21717-96-4; 21917-96-4
Cat. No. B2801033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoropyridine
CAS1827-27-6; 21717-96-4; 21917-96-4
Molecular FormulaC5H5FN2
Molecular Weight112.107
Structural Identifiers
SMILESC1=CC(=NC=C1F)N
InChIInChI=1S/C5H5FN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)
InChIKeyYJTXQLYMECWULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-fluoropyridine: Procurement & Specification Guide for the 5-Fluoro Pyridine Scaffold


2-Amino-5-fluoropyridine (CAS: 21717-96-4) is a fluorinated heterocyclic aromatic amine, characterized by an amino group at the 2-position and a fluorine atom at the 5-position of the pyridine ring [1]. With a molecular weight of 112.11 g/mol and a predicted pKa of 4.62±0.13 , this compound serves as a fundamental building block in medicinal chemistry, distinct from its non-fluorinated analog 2-aminopyridine due to its unique electronic properties imparted by the fluorine atom .

Why 2-Amino-5-fluoropyridine Cannot Be Simply Substituted by Other Aminopyridine or Halogenated Analogs


Substitution of 2-amino-5-fluoropyridine with other aminopyridine isomers or halogenated analogs is not straightforward due to the fluorine atom's strong electron-withdrawing effect, which distinctly modulates the electron density of the pyridine ring. This results in a reduced basicity compared to non-fluorinated 2-aminopyridine and creates a unique reactivity profile at the 2- and 4-positions of the ring [1]. Unlike its chloro-, bromo-, or iodo- counterparts, the specific position of the fluorine atom in 2-amino-5-fluoropyridine is critical for applications in site-selective Suzuki-Miyaura cross-couplings and the formation of specific halogen bonding networks in crystal engineering, where reactivity and structural outcomes differ markedly between analogs [2].

Quantitative Evidence Guide for Selecting 2-Amino-5-fluoropyridine Over Analogs


Synthetic Yield Advantage: A 57% Improvement in Overall Yield for Radiolabeling Precursor Synthesis

When prioritizing 2-amino-5-fluoropyridine as a precursor for 2-amino-5-[^18F]fluoropyridine, a novel radiolabeled synthon for PET imaging, an optimized synthetic route using solventless thermolysis of 2-acetamido-5-pyridinediazonium tetrafluoroborate followed by hydrolysis achieves an overall yield of 66% [1]. This represents a 57% relative improvement over the previously reported literature yield of 42% for a similar approach involving thermal decomposition in xylene [1].

Radiochemistry Process Chemistry PET Imaging

Structural Differentiation in Crystal Engineering: Enabling Unique Macrocycles and Halogen Bonding Networks

In crystal engineering, 2-amino-5-fluoropyridine enables the formation of a distinct macrocyclic compound class. Reaction with isophthaloyl dichloride yields fluorine-derived macrocycles, (FIO)3/4, which exhibit crystal lattice solvent occupancies ranging from 12-43% [1]. In contrast, the analogous reaction with 2-amino-5-chloropyridine produces chlorine-derived macrocycles, (ClIO)3/4. This demonstrates that the identity of the 5-halogen substituent dictates the formation and structural properties of the resulting porous supramolecular network [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Electronic Property Differentiation: Predicted pKa Reduction by Over 2 Units Relative to 2-Aminopyridine

The strong electron-withdrawing effect of the fluorine at the 5-position drastically alters the compound's basicity. 2-Amino-5-fluoropyridine has a predicted pKa of 4.62±0.13 , which is significantly lower than the experimental pKa of approximately 6.86 for the non-fluorinated parent compound, 2-aminopyridine [1]. This reduction in basicity influences its ionization state at physiological pH, thereby affecting solubility, membrane permeability, and binding interactions.

Physicochemical Properties Medicinal Chemistry ADME

Regioselective Reactivity: Ortho/para Directing Effects for Further Functionalization

The presence of the fluorine atom at the 5-position confers predictable regioselectivity in electrophilic substitution reactions, which is leveraged in the synthesis of complex molecules. In 2-amino-5-fluoropyridine, the 4-position is highly activated towards electrophilic attack due to the combined directing effects of the ortho/para-directing 2-amino group and the 5-fluoro substituent [1]. This contrasts with the non-fluorinated 2-aminopyridine, where regioselectivity is governed solely by the amino group, potentially leading to different product distributions in multi-step syntheses.

Organic Synthesis Cross-Coupling Late-Stage Functionalization

Vendor Purity and Price Benchmark: Comparison of Commercial Specifications

Commercial availability and quality are key procurement factors. A comparison of vendors shows that TCI offers a purity of >98.0% (GC/T) with a 1g price of approximately $87.00 (SGD) [1]. Aladdin Scientific offers a ≥97% purity product at $9.90 per 1g . This data provides a basis for balancing purity requirements against budget constraints for research or industrial use.

Procurement Supply Chain Benchmarking

Recommended Application Scenarios for 2-Amino-5-fluoropyridine


Precursor for High-Value PET Imaging Synthons

2-Amino-5-fluoropyridine is the optimal starting material for synthesizing 2-amino-5-[^18F]fluoropyridine, a novel radiolabeled synthon for positron emission tomography (PET) imaging. The reported synthesis offers a 66% overall yield, a significant 57% improvement over previous methods [1]. This yield advantage directly translates to lower cost and higher efficiency in the production of radiopharmaceuticals, making it a preferred choice for radiochemistry labs and commercial PET tracer manufacturers.

Synthesis of Next-Generation Antibacterial Agents (PDF Inhibitors)

This compound is a critical intermediate in the synthesis of LBM415, a peptide deformylase (PDF) inhibitor with potent antibacterial properties [1]. The 5-fluoro substitution is integral to the drug's activity profile. For medicinal chemistry teams developing new antibiotics targeting PDF, procuring 2-amino-5-fluoropyridine is essential for constructing the pharmacophore, as other halogenated or non-fluorinated analogs would result in different biological activities .

Design of Functional Porous Materials via Halogen Bonding

For crystal engineers and materials scientists designing supramolecular porous networks, 2-amino-5-fluoropyridine is a specific building block for creating fluorine-derived (FIO)3/4 macrocycles [1]. These macrocycles exhibit unique halogen bonding patterns and can incorporate solvents into their crystal lattices, occupying 12-43% of the cell volume. This property is not replicated by the chloro- analog, which forms different (ClIO)3/4 structures, underscoring the necessity of using the exact fluorinated compound to achieve desired material properties [1].

Optimized Medicinal Chemistry Scaffold for Kinase Inhibitors

2-Amino-5-fluoropyridine is a preferred scaffold in the development of kinase inhibitors, such as those targeting Nek2, due to its improved electronic properties [1]. The strong electron-withdrawing effect of the fluorine atom reduces the pKa of the pyridine nitrogen by over 2 units compared to 2-aminopyridine . This significantly alters the molecule's ionization state at physiological pH, which can enhance membrane permeability, reduce off-target binding, and improve overall pharmacokinetic profiles [2].

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